molecular formula C22H20N4O3S B11970127 7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11970127
M. Wt: 420.5 g/mol
InChI Key: SWELJHCVPBNPPI-UHFFFAOYSA-N
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Description

7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials might include purine derivatives, benzyl halides, and thiol compounds. Common reaction conditions could involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), base catalysts like potassium carbonate (K2CO3)

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions might occur at the benzyl or purine positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, nucleophiles like thiols or amines

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its interactions with enzymes or nucleic acids, given its purine structure.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting purine-related pathways.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with biological targets. It might inhibit or activate enzymes, bind to nucleic acids, or modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its unique substitution pattern, which may confer specific biological activities or chemical reactivity not seen in other purine derivatives.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C22H20N4O3S/c1-24-19-18(20(28)25(2)22(24)29)26(13-15-9-5-3-6-10-15)21(23-19)30-14-17(27)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

SWELJHCVPBNPPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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